Cas no 83649-47-2 ((S)-3-Phenyl-b-alanine Hydrochloride)

(S)-3-Phenyl-β-alanine Hydrochloride is a chiral β-amino acid derivative widely used in pharmaceutical research and peptide synthesis. Its hydrochloride salt form enhances solubility and stability, making it suitable for various biochemical applications. The (S)-enantiomer is particularly valuable for designing stereospecific compounds, including enzyme inhibitors and receptor ligands. This compound serves as a key intermediate in the synthesis of bioactive peptides and small-molecule drugs, offering high purity and consistent performance. Its rigid phenyl group contributes to structural diversity in drug design, enabling precise modulation of pharmacological properties. The product is characterized by reliable batch-to-batch reproducibility, meeting stringent quality standards for research and development purposes.
(S)-3-Phenyl-b-alanine Hydrochloride structure
83649-47-2 structure
Product Name:(S)-3-Phenyl-b-alanine Hydrochloride
CAS No:83649-47-2
MF:C9H12ClNO2
MW:201.650081634521
MDL:MFCD03092945
CID:60593
PubChem ID:24820433
Update Time:2025-06-08

(S)-3-Phenyl-b-alanine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
    • L-(+)-3-Amino-3-phenylpropionic acid
    • D-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE
    • H-D-PHG-(C*CH2)OH HCL
    • (S)-3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HCL
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • (S)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • RARECHEM AK PT 0078
    • L-beta-Phenylalanine HCL
    • (S)-3-Phenyl-β-alanine Hydrochloride
    • (S)-3-amino-3-phenylpropionic acid
    • (S)-3-Phenyl-β-alani
    • 3-Amino-3-phenylpropanoic acid
    • DL-3-Amino-3-phenylpropionic Acid
    • S-3-Amino-3-phenyl-propionic acid
    • (S)-beta-phenylalanine
    • Salt&S-3-amino-3-phenylpropionic acid hydrochloride
    • Benzenepropanoic acid, β-amino-, hydrochloride, (S)- (ZCI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (βS)- (9CI)
    • (+)-(3S)-3-Amino-3-phenylpropionic acid hydrochloride
    • (-)-3-Amino-3-phenylpropanoic acid hydrochloride
    • AS-12845
    • (S)-(-)-3-AMINO-3-PHENYLPROPIONICACIDHYDROCHLORIDE
    • EN300-70756
    • BCP13904
    • (S)-3-Phenyl- beta -alanine Hydrochloride
    • (S)-beta-Homophenylglycine hydrochloride
    • J-502315
    • (S)-3-Amino-3-Phenylpropanoic Acid HCl
    • DTXSID60647511
    • H-D-Phg-(C#CH2)OH.HCl
    • AKOS016843174
    • SCHEMBL3874351
    • (S)-3-Phenyl-beta-alanine hydrochloride
    • (S)-(-)-3-Amino-3-phenylpropionic acid, HCl
    • (3S)-3-amino-3-phenylpropanoic acid;hydrochloride
    • (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
    • (S)-3-Phenyl-?-alanine Hydrochloride
    • AMY14913
    • MFCD03092945
    • F12097
    • (3S)-3-amino-3-phenylpropanoic acid hydrochloride
    • 83649-47-2
    • AC-5693
    • (S)-3-Phenyl-b-alanine Hydrochloride
    • MDL: MFCD03092945
    • Inchi: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
    • InChI Key: ABEBCTCOPRULFS-QRPNPIFTSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

Computed Properties

  • Exact Mass: 201.05600
  • Monoisotopic Mass: 201.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2

Experimental Properties

  • Color/Form: Not available
  • Density: No data available
  • Melting Point: 179-184 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 63.32000
  • LogP: 2.66340
  • Solubility: Not available
  • Vapor Pressure: No data available

(S)-3-Phenyl-b-alanine Hydrochloride Security Information

(S)-3-Phenyl-b-alanine Hydrochloride Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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(S)-3-Phenyl-b-alanine Hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water ,  Atomic chlorine
Reference
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  -100 °C
1.3 Reagents: Methanol ;  3 h, -100 °C → -78 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Reference
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Production Method 3

Reaction Conditions
1.1 Catalysts: Cinnamic acid ,  5-[[[(3S,5S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-3-pyrrolidinyl]oxy]methyl]-… (polystyrene supported) Solvents: Chloroform ;  6 h, rt
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
2.2 Solvents: Methanol ;  90 atm, 50 °C
Reference
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Production Method 4

Reaction Conditions
1.1 Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C
1.2 Reagents: Water ;  1 h, -78 °C
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Reference
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Production Method 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Sodium periodate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: N-[(1R,2R)-2-[Bis[3-[[3-(trihydroxysilyl)propyl]thio]propyl]amino]cyclohexyl]-N′… (Fe3O4 magnetic nanoparticle-bound) Solvents: Toluene ,  Water ;  48 h, -15 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Reference
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Production Method 7

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-[[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-bis(3,… Solvents: Toluene ;  60 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Reference
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
Reference
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
Reference
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

Production Method 10

Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
1.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
1.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
Reference
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

Production Method 12

Reaction Conditions
1.1 Catalysts: Cupric acetate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Methyldimethoxysilane ;  30 min, rt
1.3 Reagents: 1,2-Benzisoxazole ;  5 h, rt; rt → 0 °C
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Methanol ;  0 °C; 1 h, rt
Reference
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry
Guo, Sheng ; et al, Angewandte Chemie, 2020, 59(47), 20841-20845

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
Reference
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
1.2 Solvents: Methanol ;  90 atm, 50 °C
Reference
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Production Method 16

Reaction Conditions
1.1 Solvents: Methanol ;  90 atm, 50 °C
Reference
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ,  Water
2.1 Reagents: Water ,  Atomic chlorine
Reference
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ;  60 h, -24 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
Reference
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

Production Method 19

Reaction Conditions
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  24 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
Reference
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran
2.1 Reagents: Water ,  Atomic chlorine
Reference
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

(S)-3-Phenyl-b-alanine Hydrochloride Raw materials

(S)-3-Phenyl-b-alanine Hydrochloride Preparation Products

(S)-3-Phenyl-b-alanine Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:83649-47-2)(S)-3-Amino-3-phenylpropanoicAcidHydrochloride
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Additional information on (S)-3-Phenyl-b-alanine Hydrochloride

Introduction to (S)-3-Phenyl-b-alanine Hydrochloride (CAS No. 83649-47-2)

(S)-3-Phenyl-b-alanine Hydrochloride, with the CAS number 83649-47-2, is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a hydrochloride salt of the (S)-enantiomer of 3-phenyl-b-alanine, a non-proteinogenic amino acid. Its unique structural features and biological activities make it a valuable building block in the synthesis of various bioactive molecules and drug candidates.

The chemical structure of (S)-3-Phenyl-b-alanine Hydrochloride consists of a phenyl group attached to the β-carbon of the amino acid backbone, which imparts distinct properties compared to its α-amino acid counterparts. The presence of the chiral center at the β-position allows for the synthesis of enantiomerically pure forms, which is crucial for many pharmaceutical applications where enantiomeric purity is essential for efficacy and safety.

Recent studies have highlighted the potential of (S)-3-Phenyl-b-alanine Hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that (S)-3-Phenyl-b-alanine Hydrochloride could serve as a lead compound for the development of new drugs targeting chronic pain and inflammatory conditions.

In addition to its therapeutic potential, (S)-3-Phenyl-b-alanine Hydrochloride has been explored as a key intermediate in the synthesis of peptidomimetics and other bioactive peptides. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and reduced immunogenicity. The ability to synthesize these compounds efficiently using (S)-3-Phenyl-b-alanine Hydrochloride as a starting material has opened new avenues in drug discovery and development.

The synthetic accessibility of (S)-3-Phenyl-b-alanine Hydrochloride has also been improved through advancements in asymmetric synthesis techniques. Methods such as catalytic asymmetric hydrogenation and enantioselective organocatalysis have been developed to produce this compound with high enantiomeric purity. These synthetic routes not only enhance the efficiency and cost-effectiveness of production but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.

From a biological perspective, (S)-3-Phenyl-b-alanine Hydrochloride has been studied for its interactions with various biological targets. Research has shown that it can modulate specific enzymes and receptors, making it a valuable tool in understanding cellular processes and disease mechanisms. For example, studies have demonstrated that this compound can inhibit certain kinases involved in signal transduction pathways, which are often dysregulated in cancer and other diseases.

In clinical settings, the use of (S)-3-Phenyl-b-alanine Hydrochloride as a precursor for drug development is gaining traction. Preclinical trials have shown promising results in terms of safety and efficacy, paving the way for further clinical evaluation. The compound's ability to cross biological barriers such as the blood-brain barrier (BBB) has also been investigated, which is crucial for targeting central nervous system (CNS) disorders.

The environmental impact of producing and using (S)-3-Phenyl-b-alanine Hydrochloride is another important consideration. Green chemistry principles are being applied to develop more sustainable synthetic methods that minimize waste generation and reduce environmental footprint. These efforts align with the growing emphasis on sustainability in the pharmaceutical industry.

In conclusion, (S)-3-Phenyl-b-alanine Hydrochloride (CAS No. 83649-47-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activities make it an attractive candidate for developing new drugs and bioactive molecules. Ongoing research continues to uncover new applications and improve our understanding of this important chemical entity.

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Amadis Chemical Company Limited
(CAS:83649-47-2)(S)-3-Amino-3-phenylpropanoicAcidHydrochloride
A10093
Purity:99%
Quantity:25g
Price ($):353.0
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